molecular formula C9H8N2O B1268810 2-aminoquinolin-4-ol CAS No. 42712-64-1

2-aminoquinolin-4-ol

Cat. No.: B1268810
CAS No.: 42712-64-1
M. Wt: 160.17 g/mol
InChI Key: LWGUCIXHBVVATR-UHFFFAOYSA-N
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Description

2-aminoquinolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Quinolinol, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUCIXHBVVATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068409
Record name 4-Quinolinol, 2-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42712-64-1
Record name 2-Amino-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42712-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinol, 2-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Quinolinol, 2-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoquinolin-4-ol
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Customer
Q & A

Q1: What are the key chemical reactions 2-Aminoquinolin-4(1H)-one can undergo?

A1: 2-Aminoquinolin-4(1H)-one displays interesting reactivity in both Mannich and retro-Mannich reactions []. It acts as a nucleophile at both the C3 carbon and N2 nitrogen positions. In the presence of secondary amines and paraformaldehyde, it undergoes Mannich reactions to form expected products, accompanied by 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) and sometimes pyrimido[4,5-b]quinolin-5-one derivatives. Interestingly, the Mannich products are thermally unstable and undergo retro-Mannich reactions, potentially forming reactive methylene species. This property allows for further reactions with nucleophiles like indoles and thiophenols, leading to the formation of various conjugates. []

Q2: How is 2-Aminoquinolin-4(1H)-one typically synthesized?

A2: One common synthesis route involves the reaction of ethyl cyanoacetate with N-alkylarylamine salts []. This reaction leads to the formation of 1-alkyl-2-aminoquinolin-4(1H)-ones. Further modifications of these compounds, such as alkylation, can be achieved to yield derivatives with varying properties. []

Q3: What are the spectroscopic characteristics of 2-Aminoquinolin-4(1H)-one and its derivatives?

A3: The ultraviolet-visible (UV-Vis) spectra of 2-Aminoquinolin-4(1H)-one and its derivatives, including imidazoquinoline analogues, have been studied to understand their electronic structures []. These spectroscopic data provide insights into the compound's light absorption properties and can be valuable for analytical characterization.

Q4: What research has been conducted on the nitration of 2-aminoquinolin-4-ol?

A4: Studies have explored various nitration methods for this compound using different nitration agents and reaction conditions []. The goal of this research is to understand the reactivity of the compound towards nitration and to analyze the structures of the resulting nitro-derivatives. This information can be crucial for developing new synthetic strategies and understanding the potential applications of these nitro-derivatives.

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